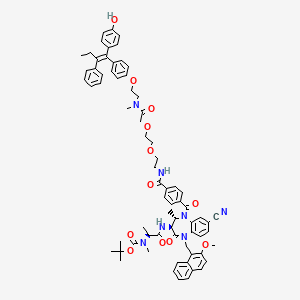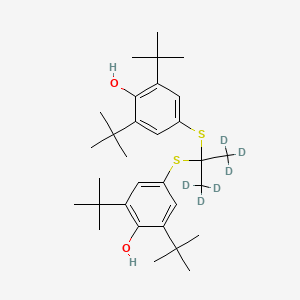
Flavoxate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavoxate-d5 is a deuterium-labeled derivative of flavoxate, a compound primarily used as a spasmolytic agent. This compound is utilized in scientific research to study the pharmacokinetics and metabolic pathways of flavoxate due to the presence of deuterium, which acts as a stable isotope tracer . This compound is particularly valuable in the field of drug development and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of flavoxate-d5 involves the incorporation of deuterium into the flavoxate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the deuterium-labeled compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Flavoxate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting this compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced this compound derivatives.
Substitution: Various substituted this compound compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Flavoxate-d5 is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of flavoxate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of flavoxate.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency of flavoxate formulations
Mécanisme D'action
Flavoxate-d5, like its parent compound flavoxate, acts as a competitive antagonist at muscarinic acetylcholine receptors. This action reduces the tonus of smooth muscle in the bladder, thereby alleviating symptoms of overactive bladder such as urgency, incontinence, and frequency. The presence of deuterium does not significantly alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .
Comparaison Avec Des Composés Similaires
Flavoxate-d5 can be compared with other similar compounds used in the treatment of overactive bladder:
Oxybutynin: Another anticholinergic agent with a similar mechanism of action but different pharmacokinetic profile.
Tolterodine: Known for its better tolerability and fewer side effects compared to flavoxate.
Darifenacin, Solifenacin, Trospium: Newer agents with greater tissue selectivity and improved side effect profiles
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides a valuable tool for detailed pharmacokinetic and metabolic studies. This feature distinguishes it from other anticholinergic agents that do not have such labeling .
List of Similar Compounds
- Oxybutynin
- Tolterodine
- Darifenacin
- Solifenacin
- Trospium
Propriétés
Formule moléculaire |
C24H25NO4 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-piperidin-1-ylethyl 3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylate |
InChI |
InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3/i2D,4D,5D,9D,10D |
Clé InChI |
SPIUTQOUKAMGCX-ONXRJODMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)OCCN4CCCCC4)C)[2H])[2H] |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)

![2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B15144154.png)
